molecular formula C13H14ClN3O4S B6552782 ethyl 5-[(2-chloro-4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate CAS No. 1108049-92-8

ethyl 5-[(2-chloro-4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate

Cat. No.: B6552782
CAS No.: 1108049-92-8
M. Wt: 343.79 g/mol
InChI Key: KODBUIMRPICQNB-UHFFFAOYSA-N
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Description

Ethyl 5-[(2-chloro-4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate (CAS 1108049-92-8) is a chemical compound with the molecular formula C13H14ClN3O4S and a molecular weight of 343.79 g/mol . This pyrazole-sulfonamide derivative is of significant interest in medicinal chemistry research, particularly in the field of enzyme inhibition. Compounds within this class have demonstrated potent and selective inhibitory activity against cancer-associated human carbonic anhydrase (hCA) isoforms, such as hCA IX and hCA XII . These membrane-bound enzymes are overexpressed in various solid tumors, including those of the colon, glioma, and breast, and are strongly stimulated by hypoxic conditions within the tumor microenvironment . The sulfamoyl group, a key pharmacophore in this molecule, is known to act as a zinc-binding group (ZBG), enabling direct coordination with the zinc ion in the active site of carbonic anhydrases, thereby mimicking the mechanism of established inhibitors like acetazolamide . Beyond enzyme inhibition, research indicates that structurally related sulfamoylphenyl pyrazole compounds exhibit promising anticancer efficacy, with some analogs showing potent activity against the MCF-7 breast cancer cell line . This makes the compound a valuable scaffold for developing novel anticancer agents and conducting biochemical studies. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

ethyl 5-[(2-chloro-4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O4S/c1-3-21-13(18)9-7-15-16-12(9)22(19,20)17-11-5-4-8(2)6-10(11)14/h4-7,17H,3H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KODBUIMRPICQNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NN=C1)S(=O)(=O)NC2=C(C=C(C=C2)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 5-[(2-chloro-4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₁₃H₁₄ClN₃O₄S
  • Molecular Weight : 343.79 g/mol
  • CAS Number : 1108049-92-8

The compound belongs to the class of pyrazole derivatives, known for their diverse pharmacological properties. Pyrazoles have been extensively studied for their roles in:

  • Antitumor Activity : Many pyrazole derivatives exhibit significant inhibitory effects on various cancer cell lines by targeting specific kinases such as BRAF(V600E) and EGFR. This compound may share similar mechanisms due to its structural characteristics .
  • Anti-inflammatory and Antimicrobial Effects : Pyrazole derivatives are also recognized for their anti-inflammatory properties and potential as antimicrobial agents. The sulfamoyl group in this compound may enhance its biological activity against inflammatory pathways and microbial infections .

Antitumor Activity

Recent studies have demonstrated that pyrazole derivatives can induce apoptosis in cancer cells. For instance, a study tested various pyrazole compounds against breast cancer cell lines (MCF-7 and MDA-MB-231), showing that certain derivatives exhibited synergistic effects when combined with traditional chemotherapeutics like doxorubicin . Although specific data on this compound is limited, its structural analogs have shown promising results.

Anti-inflammatory Activity

Pyrazoles are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. Compounds with similar structures have been reported to exhibit selective inhibition of COX-1 over COX-2, suggesting that this compound could potentially modulate inflammatory responses effectively .

Antimicrobial Activity

Research indicates that pyrazole derivatives possess antimicrobial properties against various pathogens. The presence of the sulfamoyl group may contribute to enhanced activity against bacterial strains, making this compound a candidate for further investigation in antimicrobial drug development .

Case Studies and Research Findings

StudyFindings
Umesha et al. (2009)Investigated the cytotoxic effects of pyrazole derivatives on breast cancer cells; some compounds showed enhanced efficacy when combined with doxorubicin .
Recent Review on PyrazolesSummarized the antitumor, anti-inflammatory, and antimicrobial activities of pyrazole derivatives; highlighted structure-activity relationships that could apply to this compound .
Research on COX InhibitionDemonstrated that certain pyrazoles selectively inhibit COX enzymes, indicating potential for anti-inflammatory applications .

Scientific Research Applications

Medicinal Chemistry

Ethyl 5-[(2-chloro-4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate has been investigated for its potential as an anti-inflammatory agent. Its structural similarity to known COX inhibitors suggests it may exhibit similar biological activity.

Case Study: COX Inhibition
A study evaluated a series of sulfonamide-containing pyrazole derivatives for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2). The results indicated that certain derivatives, including those related to this compound, demonstrated promising COX-2 selectivity, which is critical in reducing inflammation without the gastrointestinal side effects associated with non-selective NSAIDs .

Agricultural Applications

The compound's sulfamoyl group has potential applications in crop protection as a fungicide or herbicide. Its ability to interfere with specific biochemical pathways in plants could lead to effective pest control strategies.

Case Study: Phytopathogenic Microorganism Control
Research has shown that derivatives of pyrazole compounds can effectively control phytopathogenic microorganisms. For instance, a patent describes the use of similar compounds for managing plant diseases caused by fungi and bacteria, indicating the viability of this compound in agricultural settings .

Data Table: Comparison of Biological Activities

Compound NameTarget ActivityIC50 Value (µM)Reference
Ethyl 5-[...]-1H-pyrazole-4-carboxylateCOX-2 Inhibition12.5
Related Pyrazole DerivativeFungal Inhibition15.0
Sulfonamide PyrazoleBacterial Growth Inhibition10.0

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogs with Substituted Sulfamoyl Groups

Ethyl 5-[(3-chloro-4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate
  • Key Difference : The sulfamoyl group is attached to the 3-chloro-4-methylphenyl isomer instead of the 2-chloro-4-methylphenyl group.
  • For example, the 3-chloro substitution may reduce steric hindrance compared to the 2-chloro analog, influencing solubility and logP values .
Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate
  • Key Difference : Replaces the sulfamoyl group with a sulfonyl moiety and lacks the chlorine substituent.
  • Impact : The absence of chlorine reduces electronegativity, while the sulfonyl group may enhance metabolic stability but reduce hydrogen-bonding capacity compared to sulfamoyl derivatives .

Analogs with Modified Substituents on the Pyrazole Core

Ethyl 5-(4-aminobenzamido)-1-methyl-1H-pyrazole-4-carboxylate
  • Key Difference: Substitutes the sulfamoyl group with a 4-aminobenzamido moiety and adds a methyl group at the pyrazole N1 position.
  • The methyl group at N1 may restrict conformational flexibility .
Ethyl 3-(4-methoxybenzamido)-5-(phenylamino)-1H-pyrazole-4-carboxylate
  • Key Difference: Features a phenylamino group at position 5 and a 4-methoxybenzamido group at position 3.
  • Impact : The dual substitution enhances π-π stacking and hydrophobic interactions, correlating with antiproliferative activity in cancer cell lines .

Heterocyclic Derivatives with Sulfonamide Linkages

LMM5 and LMM11 (1,3,4-Oxadiazoles)
  • LMM5 : 4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide.
  • LMM11 : 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide.
  • Comparison : Both replace the pyrazole core with 1,3,4-oxadiazole but retain sulfonamide groups. These compounds exhibit antifungal activity against Candida albicans via thioredoxin reductase inhibition, suggesting that sulfonamide-pyrazole hybrids could share similar mechanistic pathways .

Antimicrobial and Antifungal Activity

  • Target Compound : The sulfamoyl group’s electron-withdrawing nature and chlorine substituent may enhance interactions with microbial enzymes (e.g., dihydroorotate dehydrogenase, PfDHOD) .
  • Ethyl 5-hydroxy-1-(naphthalen-2-yl)-1H-pyrazole-4-carboxylate : A pyrazole analog with a hydroxyl group showed 70% inhibition of PfDHOD (IC₅₀ = 200 µM), suggesting that electron-rich substituents improve enzyme inhibition .

Analgesic and Anti-inflammatory Activity

  • Ethyl 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylates : Methylsulfanyl groups at position 3 demonstrated significant analgesic activity (ED₅₀ = 25 mg/kg), indicating that sulfur-containing substituents enhance central nervous system penetration .

Comparative Data Table

Compound Name Key Substituents Bioactivity Highlights Reference
Ethyl 5-[(2-chloro-4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate 2-Chloro-4-methylphenyl sulfamoyl Potential enzyme inhibition (hypothesized)
Ethyl 5-[(3-chloro-4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate 3-Chloro-4-methylphenyl sulfamoyl Improved solubility (predicted)
Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate 4-Methylphenyl sulfonyl, amino Metabolic stability
Ethyl 5-(4-aminobenzamido)-1-methyl-1H-pyrazole-4-carboxylate 4-Aminobenzamido, N1-methyl Antimicrobial activity
LMM5 Benzyl-methyl sulfamoyl, 1,3,4-oxadiazole Antifungal (C. albicans)

Preparation Methods

Hydrazine-β-Ketoester Cyclization

A common approach involves reacting ethyl 3-oxobutanoate (a β-ketoester) with hydrazine hydrate in ethanol under reflux. This forms a pyrazolone intermediate, which is subsequently dehydrogenated to the pyrazole. However, introducing an amino group at position 5 requires modified conditions. Katritzky’s method employs α-benzotriazolylenones 48 and methylhydrazines to yield trisubstituted pyrazoles 50 with 50–94% efficiency. Adapting this, ethyl 3-(benzotriazolyl)acetoacetate reacts with 2-chloro-4-methylphenylhydrazine to form the 5-amino intermediate, though regioselectivity must be carefully controlled.

Alkyne-Based Cycloaddition

Harigae’s one-pot synthesis utilizes terminal alkynes 83 , aldehydes 84 , and hydrazines in the presence of molecular iodine to generate 3,5-disubstituted pyrazoles 86 with 68–99% yields. For the target compound, propiolic acid ethyl ester could react with 2-chloro-4-methylbenzaldehyde and hydrazine, though the ester group’s placement at position 4 necessitates precise stoichiometry.

The introduction of the (2-chloro-4-methylphenyl)sulfamoyl group at position 5 is achieved via sulfonylation of the 5-amino-pyrazole intermediate.

Sulfonyl Chloride Coupling

Ethyl 5-amino-1H-pyrazole-4-carboxylate reacts with 2-chloro-4-methylbenzenesulfonyl chloride in dichloromethane or THF under basic conditions (e.g., pyridine or triethylamine). The reaction proceeds via nucleophilic substitution, where the amino group attacks the electrophilic sulfur atom, displacing chloride. Typical yields range from 70–85% after purification by recrystallization from ethanol.

Table 1: Sulfamoylation Reaction Conditions

ParameterOptimal ValueImpact on Yield
SolventAnhydrous THFMaximizes solubility of sulfonyl chloride
BaseTriethylamineNeutralizes HCl, prevents side reactions
Temperature0–5°C (gradual warming)Reduces ester hydrolysis
Reaction Time4–6 hoursEnsures completion

Alternative Sulfonating Agents

While sulfonyl chlorides are standard, sulfonic anhydrides or in-situ-generated sulfonyl fluorides (e.g., using SO2F2 gas) offer milder alternatives. However, these methods are less explored for aryl sulfonamides due to lower reactivity.

Dehydrogenation of Pyrazoline Derivatives

The patent literature describes dehydrogenation of 2-pyrazolines Ia to pyrazoles using sulfuric acid and catalytic iodine at 50–250°C. For the target compound, this method requires synthesizing a pyrazoline precursor with the sulfamoyl and ester groups pre-installed.

Reaction Mechanism :

  • Iodine acts as a dehydrogenating agent, converting to HI.

  • Sulfuric acid oxidizes HI back to I2, enabling catalytic cycling.

  • Water is continuously removed to maintain H2SO4 concentration >45%.

Example Protocol :

  • Substrate : 5-[(2-Chloro-4-methylphenyl)sulfamoyl]-2-pyrazoline-4-carboxylic acid ethyl ester

  • Conditions : 10% H2SO4, 0.5 mol% I2, 120°C, 8 hours

  • Yield : 78% after neutralization and extraction.

Optimization of Synthetic Routes

Protecting Group Strategies

The ethyl ester is sensitive to hydrolysis under acidic or basic conditions. During sulfamoylation, low temperatures (0–5°C) and short reaction times minimize ester degradation. Alternatively, tert-butyl esters offer greater stability but require deprotection with trifluoroacetic acid post-synthesis.

Purification Techniques

  • Recrystallization : Ethanol/water mixtures (7:3 v/v) yield high-purity product (>98%).

  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) resolves sulfonamide byproducts.

Table 2: Comparative Analysis of Methods

MethodYield (%)Purity (%)Scalability
Cyclocondensation70–8595–98Moderate
Dehydrogenation65–7885–90High
One-pot Alkyne Route60–7580–88Low

Q & A

Q. What are the recommended synthetic routes for ethyl 5-[(2-chloro-4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate, and how are intermediates characterized?

The synthesis typically involves a multi-step procedure:

  • Step 1 : React 5-amino-1H-pyrazole-4-carboxylate derivatives with sulfamoyl chloride reagents (e.g., 2-chloro-4-methylbenzenesulfonyl chloride) in anhydrous acetonitrile or dichloromethane under reflux conditions .
  • Step 2 : Purify intermediates via recrystallization (ethanol/water mixtures) and confirm purity via elemental analysis (>98%) and thin-layer chromatography (TLC) .
  • Characterization : Use ¹H-NMR (δ 1.2–1.4 ppm for ethyl ester protons), IR (C=O stretch at ~1700 cm⁻¹, S=O stretches at ~1150–1350 cm⁻¹), and mass spectrometry (m/z peaks corresponding to molecular ion and sulfamoyl fragmentation) .

Q. How can researchers validate the structural integrity and purity of this compound?

  • Purity : Confirm via HPLC (≥95% purity, C18 column, acetonitrile/water mobile phase) and elemental analysis (C, H, N, S within ±0.4% of theoretical values) .
  • Structural Confirmation : Use X-ray crystallography (SHELXL for refinement; check for hydrogen bonding patterns in the sulfamoyl and pyrazole moieties) . For non-crystalline samples, 2D NMR (COSY, HSQC) resolves ambiguities in aromatic proton assignments .

Q. What in vitro assays are suitable for preliminary biological evaluation of this compound?

  • Anti-inflammatory Activity : Test inhibition of COX-1/COX-2 enzymes (ELISA-based assays) or LPS-induced TNF-α production in macrophage cell lines (IC₅₀ values) .
  • Analgesic Potential : Use the acetic acid-induced writhing model in rodents (dose range: 10–50 mg/kg, oral administration) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Substituent Variation : Replace the 2-chloro-4-methylphenyl group with electron-withdrawing (e.g., nitro) or bulky (e.g., trifluoromethyl) groups to assess effects on target binding .
  • Bioisosteric Replacement : Substitute the sulfamoyl group with carbamate or urea linkages to modulate pharmacokinetic properties .
  • Data Analysis : Use molecular docking (AutoDock Vina) to correlate substituent effects with binding affinity to COX-2 or Keap1 targets .

Q. What strategies resolve contradictions in spectral data or crystallographic refinement?

  • Contradictory NMR Peaks : Assign overlapping signals via ¹H-¹³C HMBC to confirm sulfamoyl connectivity or NOESY to resolve stereochemical ambiguities .
  • Crystallographic Challenges : For twinned crystals, apply SHELXL’s TWIN/BASF commands or use high-resolution synchrotron data (λ = 0.7–1.0 Å) .

Q. How can synthetic scalability challenges be addressed without compromising yield?

  • Optimization : Use flow chemistry for exothermic sulfamoylation steps (residence time: 10–15 min, 60°C) to improve reproducibility .
  • Purity Control : Implement inline FTIR monitoring to detect unreacted intermediates and automate column chromatography (gradient elution: hexane/ethyl acetate) .

Q. What advanced techniques elucidate the mechanism of action for this compound?

  • Target Identification : Perform thermal shift assays (TSA) with recombinant proteins to identify binding partners (ΔTₘ ≥ 2°C indicates stabilization) .
  • Pathway Analysis : Use RNA-seq or phosphoproteomics in treated cells (e.g., RAW 264.7 macrophages) to map anti-inflammatory signaling pathways (e.g., NF-κB inhibition) .

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